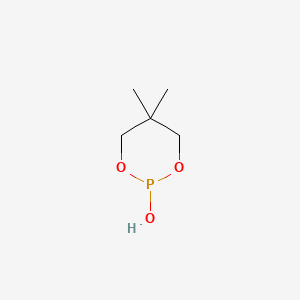

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2553-49-3 |

|---|---|

Molecular Formula |

C5H11O3P |

Molecular Weight |

150.11 g/mol |

IUPAC Name |

2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane |

InChI |

InChI=1S/C5H11O3P/c1-5(2)3-7-9(6)8-4-5/h6H,3-4H2,1-2H3 |

InChI Key |

RCMBNTZZKQOSGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COP(OC1)O)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol. Multinuclear NMR spectroscopy, in particular, offers a window into the connectivity and chemical environment of the hydrogen, phosphorus, carbon, and, in the case of derivatives, fluorine nuclei.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular framework can be constructed.

The ¹H NMR spectrum of dioxaphosphinane derivatives provides crucial information about the protons within the six-membered ring and the substituents. In the case of 5,5-dimethyl-2-vinyl-1,3,2-dioxaphosphinane 2-oxide, a related compound, the spectrum reveals distinct signals for the methyl and methylene protons of the heterocyclic ring. nih.govresearchgate.net The geminal dimethyl groups at the C5 position typically appear as sharp singlets, while the methylene protons at C4 and C6 often exhibit more complex splitting patterns due to both geminal and vicinal couplings, as well as coupling to the phosphorus atom. The chair conformation of the ring leads to chemically non-equivalent axial and equatorial protons, which can result in separate resonances and distinct coupling constants.

Table 1: Representative ¹H NMR Data for a 5,5-Dimethyl-1,3,2-dioxaphosphinane Derivative (Data based on 5,5-dimethyl-2-vinyl-1,3,2-dioxaphosphinane 2-oxide)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (axial) | 0.8 - 1.2 | s | - |

| CH₃ (equatorial) | 1.0 - 1.4 | s | - |

| CH₂ (axial) | 3.5 - 4.0 | m | |

| CH₂ (equatorial) | 4.0 - 4.5 | m |

Note: The exact chemical shifts and coupling constants can vary depending on the substituent at the phosphorus atom and the solvent used.

³¹P NMR spectroscopy is a highly sensitive and informative technique for studying organophosphorus compounds. The chemical shift of the phosphorus-31 nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents attached to it. For cyclic phosphites and their oxides, the ³¹P chemical shift provides a direct probe of the electronic environment around the phosphorus atom. The chemical shifts for P(III) compounds are generally found in a lower magnetic field (around +130 to +150 ppm) compared to their P(V) counterparts, such as phosphates and phosphonates, which resonate at higher fields. The specific chemical shift for this compound, which exists in equilibrium with its tautomeric form, 5,5-dimethyl-1,3,2-dioxaphosphinan-2-one, would be influenced by the position of this equilibrium.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives rise to a distinct resonance. For this compound, the spectrum would be expected to show signals for the quaternary carbon at C5, the two methyl carbons, and the two methylene carbons (C4 and C6) of the ring. The chemical shifts of these carbons are influenced by their proximity to the oxygen and phosphorus atoms. Furthermore, coupling between the phosphorus and carbon atoms (¹JPC, ²JPC, ³JPC) can be observed, providing valuable information for structural assignment. A substructure search of the Cambridge Structural Database for the 5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide fragment yields numerous hits, indicating that a wealth of ¹³C NMR data exists for this class of compounds. researchgate.net

Table 2: Expected ¹³C NMR Resonances for the 5,5-Dimethyl-1,3,2-dioxaphosphinane Ring

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C4, C6 (CH₂) | 70 - 80 |

| C5 (quaternary) | 30 - 40 |

| CH₃ | 20 - 30 |

Note: These are approximate ranges and can be influenced by the substituent on the phosphorus atom.

¹⁹F NMR spectroscopy is a powerful tool for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For fluorinated derivatives of this compound, such as a 2-fluoro substituted analog, the ¹⁹F NMR spectrum would provide direct information about the fluorine environment. The chemical shift of the fluorine atom would be highly sensitive to the geometry and electronic nature of the phosphorus center. Furthermore, coupling between the fluorine and phosphorus nuclei (¹JFP) would be observed, which is typically large and provides valuable structural information.

X-ray Crystallographic Determination of Molecular and Crystal Structures

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise measurements of bond lengths, bond angles, and torsional angles. The solid-state conformation of the molecule and its packing in the crystal lattice can be determined with high accuracy.

Studies on derivatives of 5,5-Dimethyl-1,3,2-dioxaphosphinan have consistently shown that the six-membered dioxaphosphinane ring adopts a chair conformation. nih.gov For instance, the crystal structure of (E)-1-{2-[(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)oxy]naphthalen-1-yl}-N-(4-fluorophenyl)methanimine confirms this chair geometry. In this derivative, the phosphorus atom is in a trigonal–pyramidal coordination environment. nih.gov The endocyclic P-O bond lengths are typically around 1.61 Å, while the exocyclic P-O bond can vary depending on the substituent. nih.gov The C-C and C-O bond lengths within the ring are generally in the expected ranges for single bonds. The gem-dimethyl groups at the C5 position often exhibit a slight asymmetry in their bond angles due to steric interactions within the chair conformation.

Table 3: Selected Crystallographic Data for a 5,5-Dimethyl-1,3,2-dioxaphosphinane Derivative (Data from (E)-1-{2-[(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)oxy]naphthalen-1-yl}-N-(4-fluorophenyl)methanimine) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(2) |

| b (Å) | 16.934(3) |

| c (Å) | 12.456(3) |

| β (°) | 108.98(3) |

| Ring Conformation | Chair |

The packing of these molecules in the crystal lattice is often stabilized by a network of intermolecular interactions, such as hydrogen bonds (in the case of the parent -ol) or other non-covalent interactions in derivatives.

Analysis of Dioxaphosphinane Ring Conformations (e.g., Chair Conformation)

The six-membered 1,3,2-dioxaphosphinane ring is the structural backbone of this compound. Like cyclohexane, this ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. The most stable and predominant conformation for the 1,3,2-dioxaphosphinane ring is the chair form. nih.govlibretexts.orgmasterorganicchemistry.com This arrangement allows for staggered conformations along the C-C and C-O bonds, and the bond angles are close to the ideal tetrahedral angle of 109.5°, thus minimizing both torsional and angle strain. libretexts.org

While the chair conformation is energetically favored, other forms, such as skew or twist-boat conformations, can also exist. nih.govut.ac.ir The molecule can undergo a "ring flip," a rapid interconversion between two chair conformations. libretexts.orgyoutube.com During this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org The energy barrier for this interconversion is typically low enough to allow for a dynamic equilibrium at room temperature. libretexts.org The presence of the gem-dimethyl group at the C5 position significantly influences the ring's conformational preferences, often locking it into a more rigid chair structure to avoid unfavorable steric interactions.

Bond Length and Angle Analysis Around the Phosphorus Center

The bond lengths and angles can be influenced by the nature of the substituents on the phosphorus atom and the conformation of the ring. For instance, the orientation of the exocyclic P=O or P-OH group (axial vs. equatorial) can cause slight variations in the endocyclic O-P-O bond angle. iau.ir In some conformations, a smaller O-P-O bond angle can indicate a more electrophilic phosphorus center. iau.ir

Table 1: Representative Bond Parameters Around Phosphorus in Dioxaphosphinane Derivatives

| Bond/Angle | Typical Value | Description |

|---|---|---|

| P-O (endocyclic) | ~1.60 - 1.62 Å | The length of the phosphorus-oxygen bonds within the six-membered ring. |

| P=O (exocyclic) | ~1.45 - 1.49 Å | The length of the double bond between phosphorus and an exocyclic oxygen. |

| O-P-O (endocyclic) | ~100° - 105° | The angle formed by the two oxygen atoms and the phosphorus atom within the ring. |

Note: These values are generalized from studies on related 1,3,2-dioxaphosphorinane 2-oxide structures and may vary slightly for the specific title compound.

Intermolecular Interactions (e.g., C-H···π, O-H···O Hydrogen Bonds)

In the solid state and in solution, molecules of this compound interact with each other through various non-covalent forces. The most significant of these is hydrogen bonding. The presence of the hydroxyl (-OH) group allows for the formation of strong O-H···O hydrogen bonds, where the hydrogen of one molecule interacts with an oxygen atom (either from the ring or the P=O group) of a neighboring molecule. These interactions are critical in determining the crystal packing and can influence the physical properties of the compound, such as its melting point.

While the specific molecule lacks an aromatic ring, precluding classical C-H···π interactions, other weak intermolecular forces are at play. nih.govrsc.org These include van der Waals forces and dipole-dipole interactions arising from the polar P=O and C-O bonds. In certain contexts, C-H bonds can act as weak hydrogen bond donors, interacting with electron-rich regions of adjacent molecules.

Computational Chemistry and Theoretical Studies

Theoretical calculations are indispensable tools for understanding the structure, stability, and electronic properties of molecules like this compound. These methods provide insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict molecular geometries and energies. stackexchange.comarxiv.org For this compound, DFT calculations are used to perform geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms (the structure with the lowest possible energy). stackexchange.com

These calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, DFT is used to map the potential energy surface of the molecule, identifying different stable conformers (like axial and equatorial chair forms) and calculating the energy differences between them. ut.ac.irgoogle.com This allows researchers to predict the relative populations of each conformer at a given temperature, confirming that the chair conformation is the most stable. ut.ac.ir

Natural Bond Orbital (NBO) Analysis of Electronic Delocalization and Stereoelectronic Effects

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the interactions between orbitals. ut.ac.iriau.ir It provides a detailed picture of bonding, lone pairs, and the delocalization of electrons from filled (donor) orbitals to empty (acceptor) orbitals. iau.ir

In dioxaphosphinane systems, NBO analysis is crucial for understanding stereoelectronic effects, which are interactions between orbitals that depend on the molecule's spatial arrangement. These effects can significantly influence conformational stability. iau.ir For example, NBO calculations can quantify the stabilization energy gained from the delocalization of electrons from an oxygen lone pair (n) to an antibonding sigma orbital (σ*) of an adjacent bond. Studies on related compounds have shown that the sum of these stabilization energies is often higher in axial conformations compared to their equatorial counterparts, helping to explain the preference for the axial orientation of certain substituents. iau.ir

Investigation of Anomeric Effects in Dioxaphosphinane Systems

The anomeric effect is a specific type of stereoelectronic interaction that describes the tendency of an electronegative substituent at a carbon atom adjacent to a heteroatom in a ring to prefer the axial orientation, despite the steric hindrance this may cause. iau.ir In 1,3,2-dioxaphosphinane systems, a generalized anomeric effect is observed, involving interactions between the lone pairs of the ring oxygen atoms and the antibonding orbitals of the phosphorus substituents. iau.irresearchgate.net

This effect arises from a hyperconjugative interaction, specifically the delocalization of electron density from an oxygen lone pair orbital (n_O) into the antibonding orbital (σ) of an anti-periplanar P-X bond (where X is a substituent). This n → σ interaction is stabilizing and is geometrically more favorable when the P-X bond is in the axial position. NBO analysis is instrumental in identifying and quantifying the energy of these anomeric interactions, often revealing them to be a dominant factor in determining the conformational preferences of dioxaphosphinane derivatives. iau.ir

Evaluation of Conformational Stability and Preferred Isomers

The conformational landscape of this compound is primarily dictated by the chair conformation of the six-membered ring, a common feature for 1,3,2-dioxaphosphorinane systems. The stability of the molecule is largely influenced by the orientation of the hydroxyl group attached to the phosphorus atom, which can adopt either an axial or an equatorial position.

Theoretical investigations using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis on closely related compounds, such as 2,5,5-trimethyl-1,3,2-dioxaphosphinane 2-sulfide, have provided insights into the conformational preferences of this class of heterocycles. iau.ir These studies indicate that the axial conformation is generally more stable than the equatorial one. iau.ir This preference for the axial position is attributed to the anomeric effect, a stereoelectronic phenomenon where the delocalization of electron density from the lone pairs of the ring oxygen atoms into the antibonding orbital of the exocyclic P-X bond (in this case, P-OH) stabilizes the axial conformer. iau.ir

In the case of 2,5,5-trimethyl-1,3,2-dioxaphosphinane 2-sulfide, the stabilization energy from electron delocalization in the axial conformation is significantly higher than in the equatorial one, making the axial isomer the preferred conformer. iau.ir While direct experimental or computational data for this compound is not extensively available in the reviewed literature, the principles from these analogous systems suggest a similar preference for the axial orientation of the hydroxyl group.

The conformational equilibrium can also be influenced by the solvent. Studies on similar 1,3-dioxane derivatives have shown that the predominance of a particular conformer can be solvent-dependent. researchgate.netresearchgate.net For instance, in 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, the conformer with an axial hydroxymethyl group is favored in the gas phase and in solvents like chloroform and water, while the equatorial conformer predominates in benzene and DMSO. researchgate.netresearchgate.net This suggests that the polarity of the solvent and its ability to form intermolecular hydrogen bonds can play a crucial role in shifting the conformational equilibrium.

Table 1: Comparison of Conformational Preferences in Related Heterocycles

| Compound | Method | Preferred Conformation | Reference |

| 2,5,5-trimethyl-1,3,2-dioxaphosphinane 2-sulfide | DFT/NBO | Axial P=S | iau.ir |

| 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane | DFT | Axial OH (gas phase, CHCl₃, H₂O), Equatorial OH (benzene, DMSO) | researchgate.netresearchgate.net |

This table is generated based on data from analogous compounds to infer potential behavior of this compound.

Modeling of Hydrogen Bonding Interactions Affecting Conformation

Hydrogen bonding plays a critical role in determining the conformational preferences of this compound. Both intramolecular and intermolecular hydrogen bonds can influence the stability of the different conformers.

Intramolecular Hydrogen Bonding:

Ab initio studies on various cyclic systems containing hydroxyl groups have demonstrated the stabilizing effect of intramolecular hydrogen bonds. In the context of this compound, an intramolecular hydrogen bond can potentially form between the hydrogen of the P-OH group and one of the oxygen atoms of the dioxaphosphinane ring. The feasibility and strength of such a bond would depend on the geometry of the conformer. Computational modeling, such as DFT, is a powerful tool for investigating these interactions. For instance, in hydroxy-alkylperoxy radicals, intramolecular hydrogen bonding has been shown to significantly stabilize certain rotamers, lowering their relative energy by approximately 2.5-2.7 kcal/mol. witpress.com This stabilization can lead to a higher population of the hydrogen-bonded conformer at equilibrium. witpress.com

Intermolecular Hydrogen Bonding:

In the solid state and in protic solvents, intermolecular hydrogen bonding is expected to be a dominant factor. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. The phosphoryl oxygen (if the compound exists in its tautomeric form, 5,5-dimethyl-1,3,2-dioxaphosphinane-2-one) is also a strong hydrogen bond acceptor. The formation of these intermolecular hydrogen bonds can influence the crystal packing and the preferred conformation in solution.

Computational studies on related systems, such as galactofuranosides, have utilized methods like the Resolution of the Identity approximation to the second-order Møller-Plesset perturbation theory (RI-MP2) to accurately model the conformational landscape, which is heavily influenced by hydrogen bonding. nih.gov These studies highlight the importance of high-level theoretical calculations to correctly predict the most stable conformers, as lower-level methods can sometimes provide contradictory results. nih.gov

The interplay between intramolecular and intermolecular hydrogen bonding, along with stereoelectronic effects like the anomeric effect, ultimately determines the conformational equilibrium of this compound. The solvent environment is expected to have a significant impact on this equilibrium by competing for hydrogen bonding sites and by stabilizing different conformers to varying extents.

Table 2: Key Interactions Influencing Conformation

| Interaction Type | Description | Potential Impact on this compound |

| Anomeric Effect | Delocalization of lone pair electrons from ring oxygens to the P-OH antibonding orbital. | Stabilizes the axial orientation of the hydroxyl group. |

| Intramolecular H-Bond | Hydrogen bond between the P-OH proton and a ring oxygen atom. | Can stabilize specific chair or twist-boat conformations. |

| Intermolecular H-Bond | Hydrogen bonding between molecules, involving the P-OH group. | Influences solid-state structure and conformational equilibrium in solution. |

Reactivity and Reaction Mechanisms

The reactivity of cyclic phosphonates, including 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol, is a subject of significant academic interest. The six-membered ring structure and the presence of the phosphorus center dictate the pathways through which these molecules engage in chemical transformations.

Hydrolysis Reactions of Cyclic Phosphonates

The hydrolysis of phosphonate (B1237965) esters, which involves the cleavage of a P-O-C bond, can be initiated under both acidic and basic conditions. wikipedia.orgresearchgate.net The mechanism and rate of these reactions are highly dependent on the pH of the environment. nih.gov

Under acidic conditions, the hydrolysis of phosphonate esters generally proceeds through a mechanism involving protonation of the phosphoryl oxygen. nih.gov This initial protonation enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule.

The mechanism for acid-catalyzed hydrolysis can follow different pathways, such as the AAc2 or AAl1 mechanisms. nih.gov

AAc2 mechanism : This is a bimolecular mechanism where a water molecule attacks the protonated ester, leading to P-O bond cleavage. nih.gov

AAl1 mechanism : This is a unimolecular mechanism that involves the formation of a carbocation intermediate through C-O bond cleavage. researchgate.netnih.gov

In many cases, the hydrolysis is initiated by a nucleophilic attack on the phosphorus atom within the P=O unit. nih.gov For some phosphonates, the reaction rate reaches a maximum at a specific acid concentration, beyond which acid inhibition may be observed. nih.gov

In alkaline environments, the hydrolysis of phosphonate esters is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus center. mdpi.comlibretexts.org This attack leads to the formation of a transient pentacoordinate intermediate. sapub.org The subsequent departure of the leaving group results in the formation of the hydrolyzed product.

The reaction is generally considered to be a bimolecular nucleophilic substitution (SN2) type process. The rate of base-catalyzed hydrolysis is influenced by several factors, including the steric hindrance around the phosphorus atom and the electronic effects of the substituents. nih.govmdpi.com For instance, electron-withdrawing groups tend to increase the rate of hydrolysis, while bulky substituents can slow it down. mdpi.com The hydrolysis of chiral phosphonothionates under basic conditions has been observed to result in a racemic product. rsc.org

| Condition | Key Mechanistic Steps | Influencing Factors |

|---|---|---|

| Acid-Catalyzed | 1. Protonation of phosphoryl oxygen. 2. Nucleophilic attack by water. 3. P-O or C-O bond cleavage. nih.gov | Acid concentration, nature of ester group. nih.gov |

| Base-Catalyzed | 1. Nucleophilic attack by hydroxide ion on phosphorus. 2. Formation of a pentacoordinate intermediate. 3. Expulsion of the leaving group. mdpi.comsapub.org | Steric hindrance, electronic effects of substituents. mdpi.com |

The stereochemical outcome of hydrolysis at the phosphorus center is a critical aspect of the reaction mechanism. Depending on the reaction conditions and the structure of the phosphonate, the hydrolysis can proceed with either inversion or retention of configuration at the phosphorus atom.

Base-catalyzed hydrolysis of phosphate (B84403) esters typically proceeds with an inversion of configuration, which supports the formation of a trigonal bipyramidal intermediate. libretexts.org However, in some systems, such as the rearrangement of certain α-hydroxyphosphonates to phosphates, the reaction has been shown to proceed with retention of configuration at the phosphorus atom. mendeley.comnih.gov The stereochemical course is often linked to whether the reaction follows a direct displacement (SN2-P) or an addition-elimination (A-E) mechanism. mdpi.comnih.gov

The rate of hydrolysis of cyclic phosphonates is significantly affected by the nature of the substituents on the ring and the inherent ring strain. Electron-withdrawing substituents on the phosphorus atom generally accelerate hydrolysis by making the phosphorus center more electrophilic. mdpi.com Conversely, bulky substituents can sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate. nih.gov

Ring strain also plays a crucial role. For instance, five-membered cyclic phosphinates have been found to hydrolyze faster than their six-membered cyclic or open-chain counterparts. researchgate.net This increased reactivity is attributed to the relief of ring strain in the transition state. The hydrolysis rate of six- and seven-membered cyclic phosphonates is also faster than that of their acyclic analogues. mdpi.com

Nucleophilic Substitution at Phosphorus

Nucleophilic substitution at the tetracoordinate phosphorus atom is a fundamental reaction for these compounds. These reactions can proceed through different mechanistic pathways, leading to specific stereochemical outcomes.

The stereochemistry of nucleophilic substitution at a phosphorus center can result in either inversion or retention of configuration. researchgate.net An SN2-type reaction at the phosphorus atom (SN2@P) typically occurs with inversion of configuration, where the nucleophile attacks from the side opposite to the leaving group. researchgate.net This is analogous to the SN2 reaction at a carbon center. nih.gov

However, the stereochemical outcome can be more complex and may depend on the nature of the nucleophile, the leaving group, and the reaction conditions. mdpi.comnih.gov For instance, some reactions proceed through an addition-elimination (A-E) mechanism involving a pentacoordinate intermediate. mdpi.comnih.govnih.gov The geometry of this intermediate and whether it undergoes pseudorotation can influence whether the final product is formed with inversion or retention of configuration. nih.gov In certain cases, reactions with Grignard reagents have been observed to proceed with retention of configuration, while reactions with other nucleophiles on the same substrate result in inversion. researchgate.net

| Reaction Type | Typical Stereochemical Outcome | Mechanistic Pathway |

|---|---|---|

| SN2-P | Inversion of configuration researchgate.net | Direct displacement nih.gov |

| Addition-Elimination (A-E) | Inversion or Retention mdpi.comnih.gov | Formation of a pentacoordinate intermediate nih.govnih.gov |

Electrophilic Reactions

While the phosphorus atom in this compound is pentavalent (P(V)), the compound can exist in tautomeric equilibrium with its trivalent P(III) form, neopentyl phosphite (B83602). This trivalent tautomer possesses a lone pair of electrons on the phosphorus atom, rendering it nucleophilic and susceptible to attack by electrophiles.

A classic electrophilic reaction involving trivalent phosphorus esters is the Michaelis-Arbuzov reaction . nih.govwikipedia.org This reaction involves the nucleophilic attack of the phosphite on an alkyl halide. The initial SN2 attack forms a phosphonium (B103445) salt as a key intermediate. wikipedia.org In the subsequent step, the halide anion attacks one of the alkyl groups of the phosphite, typically via another SN2 reaction, to yield the final pentavalent phosphonate and a new alkyl halide. This process effectively converts a P-O-C linkage into a more stable P-C bond. nih.gov For cyclic phosphites like the tautomer of the title compound, the reaction generally proceeds by cleaving one of the exocyclic ester groups. wikipedia.org

Rearrangement Reactions

The Michaelis-Arbuzov reaction itself can be viewed as a rearrangement transformation. nih.gov A specific variant is the thermal rearrangement of haloalkyl phosphites. For example, tris-(2-chloroethyl) phosphite rearranges upon heating to produce bis-(2-chloroethyl) 2-chloroethylphosphonate. nih.gov This type of internal rearrangement, where an alkyl group migrates from an oxygen atom to the phosphorus atom, is a key synthetic route for creating stable P-C bonds from P-O-C precursors.

Another potential, though less documented for this specific system, class of reactions is photochemical rearrangements. Cyclic ketones and related heterocyclic systems are known to undergo various photo-rearrangements upon UV irradiation. baranlab.orgrsc.orgyoutube.com These reactions often proceed through radical intermediates formed after photoexcitation, leading to significant structural reorganization.

Polymerization Reactions of Cyclic Dioxaphosphinanes

Cyclic phosphorus compounds, including dioxaphosphinanes, can undergo polymerization, most notably through Ring-Opening Polymerization (ROP) . wiley-vch.denih.govcmu.edu This process converts cyclic monomers into linear polymers, offering a versatile method for synthesizing biocompatible and biodegradable materials such as polyphosphoesters. The primary driving force for the ROP of many cyclic monomers is the release of ring strain. wiley-vch.desci-hub.st The six-membered ring of the dioxaphosphinane structure possesses inherent strain due to deviations from ideal bond angles and non-bonding interactions, which is relieved upon conversion to a linear polymer chain.

Ring-Opening Polymerization (ROP) Mechanisms

The ROP of cyclic esters and phosphates can be initiated by various species and can proceed through several distinct mechanisms, including anionic, cationic, and coordination-insertion pathways. wiley-vch.denih.govcmu.ac.th The choice of initiator or catalyst is critical as it determines the nature of the propagating active species at the end of the growing polymer chain. cmu.ac.th For instance, magnesium-based complexes have been shown to be effective catalysts for the controlled ROP of cyclic ethylene (B1197577) phosphate monomers. rsc.org

Anionic Polymerization Kinetics and Thermodynamics

Anionic Ring-Opening Polymerization (AROP) is a widely used method for polymerizing cyclic monomers like lactones, cyclosiloxanes, and cyclic phosphates. researchgate.netnih.gov The polymerization is typically initiated by a nucleophile, such as an alkoxide, which attacks the electrophilic center of the monomer (in this case, the phosphorus atom), leading to ring opening and the formation of a propagating anionic species. wiley-vch.decmu.ac.th

The kinetics of AROP can be described by the rate of initiation and the rate of propagation. In many systems, the rate of polymerization is first order with respect to both the monomer and initiator concentrations. researchgate.netyoutube.com

The thermodynamics of polymerization are governed by the Gibbs free energy of polymerization (ΔGp), which is related to the enthalpy (ΔHp) and entropy (ΔSp) of polymerization by the equation: ΔGp = ΔHp - TΔSp . wiley-vch.delibretexts.org For polymerization to be spontaneous, ΔGp must be negative.

Enthalpy (ΔHp): For most cyclic monomers, ROP is an exothermic process (negative ΔHp), driven by the release of ring strain. sci-hub.stlibretexts.org

Entropy (ΔSp): The conversion of many small monomer molecules into a single large polymer chain results in a loss of translational degrees of freedom, leading to a decrease in entropy (negative ΔSp). wiley-vch.delibretexts.org

Because the entropic term (-TΔSp) is positive and increases with temperature, there is often a ceiling temperature (Tc) above which polymerization is no longer thermodynamically favorable (ΔGp = 0). libretexts.orgnih.gov Below Tc, the favorable enthalpic term dominates, and polymerization occurs. The table below presents thermodynamic data for the ROP of various cyclic lactones, which illustrates these principles. Although not specific to dioxaphosphinanes, the data demonstrate how ring size and substituents, which affect ring strain and molecular flexibility, influence the thermodynamic parameters.

| Monomer | Ring Size | ΔHp (kJ/mol) | ΔSp (J/mol·K) | Ceiling Temperature (Tc, °C) |

|---|---|---|---|---|

| γ-Butyrolactone | 5 | -4.2 | - | Low |

| δ-Valerolactone | 6 | -12.2 to -14 | -28.6 | ~300 |

| ε-Caprolactone | 7 | -28.8 to -29 | -53.9 | >400 |

Data sourced for illustrative purposes from references libretexts.org and nih.gov. Values can vary with conditions (e.g., monomer concentration, physical state).

Cationic Polymerization Kinetics and Thermodynamics

Cationic Ring-Opening Polymerization (CROP) provides another important route to polyphosphoesters. acs.org This mechanism is initiated by electrophilic species, such as protic acids or alkylating agents, which activate the monomer. cmu.ac.th The propagation proceeds via a positively charged species, such as a tertiary oxonium ion, at the end of the growing chain. cmu.educmu.ac.th CROP can be a controlled or "living" process, allowing for the synthesis of well-defined polymers with narrow molecular weight distributions. researchgate.net

The thermodynamic principles governing CROP are the same as for AROP. The balance between the enthalpic gain from relieving ring strain and the entropic cost of linking monomers determines the feasibility and equilibrium position of the polymerization. wiley-vch.delibretexts.org The concept of a ceiling temperature (Tc) is equally applicable to CROP, defining the upper thermal limit for the reaction. libretexts.orgnih.gov The thermodynamic data shown in the table for anionic polymerization are fundamentally dependent on the monomer's properties and are therefore also relevant for illustrating the thermodynamic landscape of cationic polymerization.

Coordination Ring-Opening Polymerization

The ring-opening polymerization (ROP) of cyclic esters, including phosphonates like this compound, is a primary method for producing biocompatible and biodegradable polymers. nih.govnih.gov The coordination ROP mechanism, often catalyzed by metal complexes, is a widely accepted pathway for this transformation. nih.govresearchgate.net This mechanism generally proceeds through a "coordination-insertion" sequence. nih.gov

The process is initiated by the coordination of the cyclic phosphonate monomer to the Lewis acidic metal center of the catalyst. nih.gov This coordination activates the phosphorus atom, making it more susceptible to nucleophilic attack. nih.gov Subsequently, a nucleophile, which can be an initiator molecule (like an alcohol) or the growing polymer chain end (an alkoxide), attacks the electrophilic phosphorus center. nih.goved.ac.uk This attack leads to the cleavage of a P-O bond within the six-membered ring of the this compound, thereby opening the ring and inserting the monomer unit into the polymer chain. nih.gov The active center is then regenerated at the new chain end, allowing for the propagation of the polymerization by adding subsequent monomer units.

Density Functional Theory (DFT) modeling has become an invaluable tool for visualizing and understanding the intricate pathways of ROP. nih.govnih.govresearchgate.net These computational studies help in optimizing the molecular structures of key intermediates and transition states, which in turn explains catalytic activity and stereocontrol during polymerization. nih.govnih.gov For cyclic phosphates and phosphonates, understanding the difference between the initiation and propagation stages is crucial for designing effective catalysts and controlling the final polymer properties. nih.govresearchgate.net

Chain Transfer Phenomena in Polymerization

Chain transfer is a chemical reaction that can occur during polymerization, where the active center of a growing polymer chain is transferred to another molecule. wikipedia.org This process deactivates the original growing chain and creates a new reactive species that can initiate the growth of a new polymer chain. wikipedia.org Chain transfer reactions are a significant factor in polymer synthesis as they typically lead to a reduction in the average molecular weight of the final polymer. wikipedia.org This phenomenon is observed in various polymerization methods, including radical polymerization, ROP, and coordination polymerization. wikipedia.org

Chain transfer can occur through several pathways:

Transfer to Monomer: The active end of the growing polymer chain can abstract an atom from an unreacted monomer molecule. wikipedia.org

Transfer to Polymer: The active center can be transferred to another site on the same or a different polymer molecule, leading to branched polymer structures. wikipedia.org

Transfer to Solvent: In solution polymerization, solvent molecules can act as chain transfer agents, which can result in the formation of very low molecular weight polymers or oligomers if the solvent is not inert. wikipedia.org

Transfer to a Chain Transfer Agent (CTA): CTAs are compounds intentionally added to a polymerization system to control molecular weight. wikipedia.orgrsc.org These agents possess at least one weak chemical bond that facilitates the transfer reaction. wikipedia.org Common examples include thiols and certain organometallic complexes. wikipedia.orgwikipedia.org

In the context of ROP, chain transfer events like intramolecular or intermolecular transesterification can compete with the propagation reaction. researchgate.net For instance, in the ROP of some cyclic ethylene phosphates, transesterification is known to occur, leading to a broadening of the molecular weight distribution. researchgate.net Similarly, in the ring-opening metathesis polymerization (ROMP) of certain cyclic olefins, chain transfer and backbiting events can be observed, particularly at high monomer conversion. nih.gov The use of specific phosphorus-containing compounds as addition-fragmentation chain transfer agents has also been explored for controlling polymer architecture. google.com

Role of Catalysts in ROP of Phosphonate Monomers

Catalysts are paramount in the ring-opening polymerization of phosphonate monomers, as they dictate the reaction rate, control over the polymer's molecular weight and structure, and can influence stereoselectivity. nih.goved.ac.uk Metal-based catalysts, particularly those involving non-toxic metals like magnesium, zinc, and aluminum, are effective for the ROP of cyclic esters and phosphates. researchgate.neted.ac.ukrsc.org

The general role of a metal catalyst in a coordination-insertion mechanism is to act as a Lewis acid. nih.goved.ac.uk It coordinates and activates the monomer, as described in section 4.5.1.3. The choice of metal, the ligand architecture supporting it, and the initiator all play crucial roles in the catalyst's performance. ed.ac.uk For example, heteroleptic magnesium complexes have been shown to be versatile and effective catalysts for the ROP of various cyclic ethylene phosphate and phosphonate monomers. rsc.org These catalysts can operate over a wide temperature range and provide fast and controlled polymerization with minimal side reactions like chain branching. rsc.org

Different catalytic systems exhibit varying levels of activity and control. While organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be used, certain metal complexes perform much better, especially for monomers with bulky substituents or those sensitive to strong nucleophiles. rsc.org The development of heterometallic catalysts, which feature two different metal centers, is an emerging area that holds the potential for enhanced catalytic activity through cooperative effects between the metals. ed.ac.uk The table below summarizes examples of catalytic systems used for related cyclic monomers.

| Catalyst Type | Monomer Example(s) | Key Features | Reference |

|---|---|---|---|

| Heteroleptic BHT-Mg(OR) complexes | Cyclic ethylene phosphates, phosphonates, and phosphoramidates | Effective and versatile; performs well with bulky monomers; controlled polymerization with low chain branching. | rsc.org |

| Heterodinuclear Zinc and Magnesium complexes | Epoxides/CO₂ | Demonstrates cooperative effects between metal centers for copolymerization. | ed.ac.uk |

| Chiral Phosphine (B1218219) Oxides / SiCl₄ | Aldehydes and trialkyl phosphites | Catalyzes enantioselective phosphonylation to form optically active α-hydroxyphosphonates. | mdpi.com |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | 2-methoxy-1,3,2-dioxaphospholane-2-oxide (MeOEP) | An effective organocatalyst, though polymerization can be accompanied by transesterification. | researchgate.net |

Advanced Applications in Chemical Synthesis and Materials Science

Chiral Resolution and Asymmetric Synthesis Applications

The ability to separate enantiomers and synthesize optically pure compounds is critical in fields such as pharmaceuticals and materials science. Derivatives of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol have proven to be valuable tools in these pursuits.

Chiral derivatives of the title compound serve as effective chiral resolving agents, particularly for determining the enantiomeric purity of amino acids. A notable example is the phenyl-substituted derivative, (S)-2H-2-oxo-5,5-dimethyl-4(R)-phenyl-1,3,2-dioxaphosphorinane. capes.gov.br This compound readily reacts with unprotected amino acids in aqueous solutions to form diastereomeric amide derivatives. capes.gov.br The key to this application lies in the analysis of these diastereomers using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting diastereomers exhibit distinct and well-separated signals in the ³¹P NMR spectrum, which allows for the precise and accurate determination of the enantiomeric excess (e.e.) of the original amino acid sample. capes.gov.br This method provides a straightforward approach for assessing optical purity without the need for protecting groups on the amino acids. capes.gov.br

Preferential crystallization is a powerful industrial technique for separating enantiomers, and it has been successfully applied to derivatives of this compound. The resolution of 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-Oxide, a compound known as Phencyphos, provides a clear example. rug.nl In this process, a supersaturated solution of the racemic compound is prepared in a specific solvent system, typically a mixture of water and methanol (B129727). rug.nl By seeding this solution with crystals of the desired enantiomer, that enantiomer is induced to crystallize out of the solution, leaving the mother liquor enriched in the other enantiomer. Research has demonstrated the scalability of this method, with resolutions performed in 35-liter reactors. rug.nl In typical runs, the collected solids can achieve an average enantiomeric excess of 93%, which can be further enriched to greater than 99% e.e. through subsequent recrystallization steps. rug.nl

| Parameter | Condition / Value |

|---|---|

| Compound | 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-Oxide (Phencyphos) |

| Scale | 35 L Reactor |

| Solvent System | Water and Methanol Mixture (e.g., 30% wt. H₂O in MeOH) |

| Process | Temperature-controlled cycles of heating and cooling to manage supersaturation |

| Average Initial Purity | 93% e.e. |

| Final Purity | >99% e.e. after enrichment |

The success of preferential crystallization often relies on the physical properties of the compound, including its ability to form pseudo-polymorphs (solvates). In the case of Phencyphos, it was observed that recrystallization from water yields a stable monohydrate. rug.nl This hydrate (B1144303) exhibits a different infrared (IR) spectrum compared to the anhydrous form obtained from solvents like methanol or ethanol, confirming the formation of a distinct crystalline structure. rug.nl This pseudo-polymorphism is not merely an observation but is actively exploited in the resolution process. The ternary phase diagram, which describes the solubility relationships between the racemic compound, water, and an organic solvent like methanol, is fundamental to designing and controlling the crystallization. rug.nl The formation of the hydrate influences the solubility of the enantiomers, enabling the conditions under which one enantiomer's hydrate selectively crystallizes. rug.nl

5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one is a known reactant for the Pudovik reaction, a classic method for hydrophosphonylation that involves the addition of a P-H bond across a double bond. sigmaaldrich.com When chiral versions of this reagent are used, or when the reaction is guided by a chiral catalyst, this process can be rendered asymmetric, providing a route to optically active phosphonates. Furthermore, chiral phosphine (B1218219) ligands are central to many asymmetric hydrogenation catalysts. While not directly using the title compound, research into rhodium complexes with other C1-symmetric phospholane (B1222863) ligands demonstrates the principle. nih.gov These catalysts are highly efficient for the asymmetric hydrogenation of substrates such as enamides and acrylic esters. nih.gov The structural motifs found in derivatives of this compound make them potential candidates for development into new ligands for such catalytic systems.

The enantiomerically pure derivatives obtained through resolution, such as the individual enantiomers of Phencyphos, are themselves valuable optically active intermediates. capes.gov.brrug.nl These compounds can serve as building blocks for the synthesis of more complex chiral molecules. The utility of related optically active heterocyclic compounds, such as 2,2-dimethyl-1,3-dioxin-4-ones, as starting materials for physiologically active substances has been established. google.com Similarly, optically pure dioxaphosphorinanes provide a scaffold from which new chiral drugs, agrochemicals, or functional materials can be constructed.

Polymeric Materials Precursors

The cyclic structure of this compound makes it a candidate for Ring-Opening Polymerization (ROP). This polymerization technique could lead to novel phosphorus-containing polymers. The existence of related dimeric structures, such as 2,2'-oxybis[5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2'-dioxide, demonstrates the capacity of these phosphorinane units to link together. guidechem.com An analogy can be drawn to the structurally similar compound 5,5-Dimethyl-1,3-dioxan-2-one, a cyclic carbonate, which is known to undergo polymerization to form poly(neopentylene carbonate). nih.gov By extension, the polymerization of this compound would yield polyesters with phosphorus integrated into the polymer backbone. Such polymers are of significant interest for applications in materials science, potentially offering enhanced properties such as flame retardancy, thermal stability, and adhesion.

Thermal Ring-Opening Polymerization (TROP) for Polyphosphonate Synthesis

Thermal ring-opening polymerization (TROP) is a key method for synthesizing polyphosphonates from cyclic phosphonate (B1237965) monomers like this compound. This process typically involves heating the monomer, which can be initiated by various catalytic systems, to produce well-defined polyphosphonates. utwente.nl While the polymerization of five-membered dioxaphospholane oxides was established in the 1970s, the application of this technique to six-membered rings like the neopentyl derivative has been an area of ongoing research. utwente.nlresearchgate.net

The driving force for the polymerization is the release of ring strain, although six-membered rings are generally less strained than their five-membered counterparts. The polymerization of related cyclic phosphonates has been shown to be a living polymerization, allowing for the synthesis of polymers with narrow molecular weight distributions and controlled molecular weights. utwente.nl For instance, the polymerization of 2-methyl-1,3,2-dioxaphospholane 2-oxide, a related five-membered cyclic phosphonate, can be initiated by a primary alcohol and mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding water-soluble aliphatic poly(ethylene methylphosphonate)s with narrow dispersity (below 1.1). utwente.nl This living nature is crucial for creating well-defined polymer architectures. utwente.nl

Synthesis of Phosphonate-Functionalized Polycarbonates

A significant application of cyclic phosphorus compounds is in the synthesis of phosphonate-functionalized polycarbonates. These materials are of interest due to their potential as flame-retardant materials and for applications in water purification, owing to the high affinity of phosphonic acid groups for metallic ions. mdpi.com One successful strategy involves the organocatalyzed ring-opening polymerization (ROP) of a novel phosphonate-based cyclic carbonate monomer. mdpi.comnih.govresearchgate.net

In a direct method, a phosphonate-functionalized cyclic carbonate monomer can be synthesized and then polymerized via ROP to produce well-defined phosphonate-functionalized polycarbonates. researchgate.net An alternative approach combines ROP with a post-polymerization modification, such as a "click" chemistry reaction, to introduce the phosphonate groups onto the polycarbonate backbone. mdpi.comresearchgate.net For example, a well-defined phosphonate-functionalized polycarbonate with a low dispersity of 1.22 has been synthesized using organocatalyzed ROP. mdpi.comnih.govresearchgate.net Copolymerization can also be employed to control the distribution and density of the phosphonate groups within the polycarbonate chain. mdpi.comnih.gov

Below is a table summarizing a synthetic route for a phosphonate-functionalized cyclic carbonate monomer, which is a precursor for the corresponding polycarbonate.

| Step | Starting Material | Reagents | Product |

| 1 | 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) | Acetonide | acetonide-bisMPA |

| 2 | acetonide-bisMPA | N,N'-dicyclohexylcarbodiimide (DCC), dimethyl (2-hydroxyethyl)phosphonate, 4-(N,N-dimethylamino)pyridine (DMAP) | 2-(dimethoxyphosphoryl)ethyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate |

| 3 | Product from Step 2 | Deprotection | Intermediate diol |

| 4 | Intermediate diol | Ethyl chloroformate, triethylamine | 2-(dimethoxyphosphoryl)ethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate |

| This table is a representation of a synthetic pathway for a phosphonate-carbonate monomer as described in related literature. mdpi.com |

Strategies for Enhancing Polymer Stability (e.g., Moisture Stability)

The stability of polymers, particularly against moisture, is a critical factor for their application and longevity. For hygroscopic polymers, several strategies can be employed to enhance their stability. nih.gov These strategies, while general, are applicable to phosphonate-containing polymers derived from this compound.

Key strategies include:

Film Coating: Applying a protective film can act as a barrier against environmental moisture. nih.gov For extremely moisture-sensitive materials, dry powder coating techniques that avoid aqueous solvents are being developed. nih.gov

Encapsulation: Techniques like spray drying or coacervation can encapsulate the polymer, shielding it from humidity. nih.gov

Co-processing with Excipients: Blending the polymer with excipients that have a lower affinity for water can help to deflect moisture away from the primary polymer. nih.gov

Crystal Engineering: For crystalline polymers, co-crystallization with stabilizing co-formers can alter the crystal packing and reduce moisture absorption. nih.gov

Packaging: The choice of packaging material is crucial. Materials with low water vapor permeation rates, such as polyvinyl chloride (PVC) or foil, should be used, and packaging should be conducted under controlled humidity conditions. nih.gov

The compatibility between the drug (or functional group) and the polymer can also influence moisture stability. mdpi.com Stronger compatibility can lead to lower molecular mobility and a more uniform distribution of functional groups, which can impact how the material interacts with water. mdpi.com

Exploration of Recyclable Phosphonate Polymers

The development of recyclable polymers is a key goal in materials science to address environmental concerns. Traditional polymers with vinylic backbones are often difficult to degrade. mdpi.com The synthesis of phosphonate-containing polymers with degradable backbones, such as polyesters or polycarbonates, is a promising route towards more sustainable materials. mdpi.comresearchgate.net

Polymers synthesized via ring-opening polymerization, such as polyphosphonates and phosphonate-functionalized polycarbonates, often possess ester or carbonate linkages in their backbone. These linkages are susceptible to hydrolysis, which can facilitate chemical recycling. The living nature of some ROP processes for cyclic phosphonates allows for the creation of polymers that can potentially be depolymerized back to their monomers under specific conditions, fitting into a circular economy model. utwente.nl While specific studies on the recyclability of polymers from this compound were not found in the initial search, the inherent degradability of the polyphosphoester backbone is a key feature that enables such exploration. utwente.nl

Ligand Chemistry in Catalysis

Beyond polymer science, derivatives of this compound are valuable in the field of catalysis, particularly in the design of specialized ligands for transition metal complexes.

Design and Synthesis of Bidentate Phosphorus-Nitrogen Ligands

Bidentate ligands containing both phosphorus and nitrogen donor atoms are of significant interest in catalysis due to their ability to form stable chelate rings with metal centers, which can influence the catalytic activity and selectivity. The synthesis of such ligands can be approached in a modular fashion. While direct synthesis from this compound is not explicitly detailed in the provided results, the principles of phosphine ligand synthesis can be applied.

For instance, the synthesis of functionalized (pyrrolidin-2-yl)phosphonates has been achieved through diastereospecific 1,3-dipolar cycloaddition of a nitrone containing a phosphonate group. mdpi.com This demonstrates a strategy for incorporating a nitrogen-containing heterocyclic moiety alongside a phosphonate group. mdpi.com Another approach involves the reaction of a compound with a reactive P-Cl bond with an amine to form a P-N bond. The starting compound, this compound, can be converted to its corresponding chloride, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane, which can then react with a nitrogen-containing nucleophile to build a P-N ligand.

Complexation with Transition Metals

Phosphorus-based ligands, including those derived from phosphonates and phosphites, readily form complexes with a wide range of transition metals such as palladium, gold, silver, and rhodium. nih.govdntb.gov.ua The coordination of the ligand to the metal center is confirmed by techniques like ³¹P{¹H} NMR spectroscopy, where a downfield shift of the phosphorus signal upon complexation is typically observed. nih.gov

The geometry and electronic properties of the resulting metal complex are dictated by the nature of the ligand and the metal. For example, bidentate phosphine ligands can coordinate to a metal center in a chelating fashion. mdpi.com The stability of these complexes is often enhanced compared to those with monodentate ligands due to the chelate effect. mdpi.com The steric bulk of the ligand, such as the neopentyl group in derivatives of this compound, can play a crucial role in creating a specific coordination environment around the metal, which in turn influences the outcome of catalytic reactions. nih.gov

The table below provides examples of transition metals that form complexes with phosphorus-based ligands, illustrating the broad applicability in coordination chemistry.

| Transition Metal | Ligand Type | Application/Significance |

| Palladium(II) | Tertiary phosphines | Catalysis, formation of stable complexes. nih.gov |

| Gold(I) | Tertiary phosphines | Catalysis, including hydroamination of alkynes. nih.gov |

| Silver(I) | Tertiary phosphines | Coordination chemistry studies. nih.gov |

| Rhodium(I) | Bidentate phosphorus-olefin | Asymmetric catalysis. nih.gov |

| Cobalt | Diphosphacyclobutadiene | Formation of novel organometallic structures. nih.gov |

| This table provides a general overview of transition metal complexation with phosphorus ligands. nih.govnih.govnih.gov |

Application in Cross-Coupling Reactions

5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one, a stable form of the title compound, has been identified as a highly effective pre-ligand or reactant in a multitude of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental tools in synthetic chemistry, enabling the formation of bonds between various fragments to assemble complex molecular architectures. The utility of this dioxaphosphorinane derivative stems from its role in facilitating the catalytic cycle of palladium, which is central to these transformations. nih.gov

The compound's structure is particularly amenable to forming catalytically active species. In the presence of a palladium source, it can act as a ligand, influencing the efficiency and selectivity of the reaction. Its applications span a wide array of named cross-coupling reactions, each tailored for the formation of specific types of chemical bonds. Research has demonstrated its suitability in several key processes, highlighting its versatility. nih.gov

Table 1: Documented Cross-Coupling Reactions Utilizing 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one

| Reaction Name | Bond Formed | Description |

|---|---|---|

| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | Couples an organoboron compound with an organohalide, a cornerstone for biaryl synthesis. nih.gov |

| Heck Reaction | C-C (Alkene-Aryl) | Forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. nih.gov |

| Sonogashira Coupling | C-C (Alkyne-Aryl) | Couples a terminal alkyne with an aryl or vinyl halide, crucial for creating conjugated systems. nih.gov |

| Stille Coupling | C-C | Joins an organotin compound with an organohalide. nih.gov |

| Hiyama Coupling | C-C | Employs an organosilicon compound to couple with an organohalide. nih.gov |

| Negishi Coupling | C-C | Involves the reaction of an organozinc compound with an organohalide. nih.gov |

| Buchwald-Hartwig Amination | C-N | Forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov |

The efficacy of phosphine-based ligands in these reactions is well-established, and derivatives of this compound contribute to this important class of catalysts.

Use in Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a paramount goal in organic synthesis, aiming to produce enantiomerically pure compounds. The rigid, six-membered ring of the 5,5-dimethyl-1,3,2-dioxaphosphinan scaffold provides an excellent foundation for designing such chiral ligands. While the parent compound is achiral, it can be systematically modified to introduce chiral elements, thereby enabling its use in stereoselective transformations.

One primary strategy involves the synthesis of the dioxaphosphorinane ring from a chiral diol instead of the achiral neopentyl glycol. This imparts chirality to the ligand backbone, which can influence the spatial arrangement of substrates around the metal center during catalysis. Furthermore, the phosphorus atom itself can be a stereogenic center. P-stereogenic secondary phosphine oxides, which are structurally related to the title compound, have been demonstrated to be effective monodentate ligands for asymmetric reactions, such as the allylic alkylation of 1,3-diphenylprop-2-enyl acetate.

The objective of using such chiral ligands is to create a well-defined chiral environment around a transition metal catalyst (e.g., palladium, rhodium, or ruthenium). This environment forces the reactants to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. The development of chiral phosphine ligands has been instrumental in the success of many asymmetric catalytic processes, including hydrogenations, allylic substitutions, and cross-coupling reactions.

Chemical Analogues for Mechanistic Probes

The core structure of this compound serves as a simple model for more complex, biologically active molecules that contain a cyclic phosphonate ester. By synthesizing analogues that mimic biological substrates, chemists can probe the mechanisms of enzymes and cellular pathways.

A significant class of biologically relevant analogues based on the cyclic phosphonate motif are the glycophostones. These compounds are sugar analogues where the anomeric carbon atom has been replaced by a phosphonyl group, resulting in a six-membered dioxaphosphorinane ring integrated into a carbohydrate structure. nih.gov These "phostones" are designed to mimic natural sugars and interact with the enzymes that process them, acting as potential inhibitors or mechanistic probes.

The synthesis of glycophostones often relies on stereocontrolled methods to ensure the correct three-dimensional arrangement of the sugar substituents. nih.gov For instance, analogues of biologically important sugars such as L-fucose, N-acetyl-D-glucosamine, and N-acetyl-D-mannosamine have been created using this approach. A key synthetic step in their formation can be the Abramov reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde, a fundamental P-C bond-forming reaction. By using appropriately protected sugar-derived aldehydes, complex glycophostone structures can be assembled. These synthetic analogues are invaluable tools for studying the function of glycosidases and glycosyltransferases, enzymes crucial to many biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.